molecular formula C14H15N3O2 B12480446 ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate

ethyl 3-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate

Cat. No.: B12480446
M. Wt: 257.29 g/mol
InChI Key: DYMYWNLNLTZJQW-UHFFFAOYSA-N
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Description

Ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a diazenyl group linked to a methylpyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate typically involves a multi-step process. One common method starts with the preparation of the diazenyl intermediate, which is then coupled with the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from the reactions of ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Ethyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the diazenyl and methylpyrrole groups, making it less reactive in certain chemical reactions.

    Methyl 3-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Contains a pyridine ring instead of a benzoate moiety, leading to different chemical and biological properties.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 3-[(1-methylpyrrol-2-yl)diazenyl]benzoate

InChI

InChI=1S/C14H15N3O2/c1-3-19-14(18)11-6-4-7-12(10-11)15-16-13-8-5-9-17(13)2/h4-10H,3H2,1-2H3

InChI Key

DYMYWNLNLTZJQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=NC2=CC=CN2C

Origin of Product

United States

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